

# The Rise and Repurposing of Talarozole (R115866): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Talarozole** (formerly R115866) is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the metabolism of all-trans retinoic acid (atRA). By blocking the degradation of atRA, **Talarozole** functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA), leading to an increase in endogenous atRA levels. Initially developed for the treatment of keratinization disorders such as psoriasis and acne, its development for these indications was discontinued. However, recent research has repurposed **Talarozole**, exploring its therapeutic potential in osteoarthritis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental data related to **Talarozole**.

## Introduction

All-trans retinoic acid (atRA), a metabolite of vitamin A, is a critical signaling molecule that regulates a wide array of biological processes, including cell proliferation, differentiation, and apoptosis.[1] The therapeutic application of retinoids is often limited by side effects and the development of resistance, which is partly due to the induction of atRA metabolism.[1] The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are the primary mediators of atRA catabolism.[2][3] Inhibition of these enzymes presents an attractive therapeutic strategy to enhance endogenous atRA signaling in a tissue-specific manner, potentially offering a better safety profile than systemic retinoid administration.[4] **Talarozole** emerged as a highly potent



and selective inhibitor of CYP26, distinguishing itself from earlier, less specific inhibitors like liarozole.[5]

## **Mechanism of Action**

**Talarozole** is an azole derivative that acts as a potent and selective inhibitor of the CYP26 isoenzymes.[3] Its primary mechanism involves blocking the hydroxylation and subsequent breakdown of atRA, thereby increasing its intracellular concentration and biological half-life.[3] This elevation of endogenous atRA enhances the activation of Retinoic Acid Receptors (RARs). [3] Upon atRA binding, RARs form heterodimers with Retinoid X Receptors (RXRs). These RAR/RXR heterodimers then bind to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.[3][6] This modulation of gene expression is central to the therapeutic effects of **Talarozole**.[3]



Click to download full resolution via product page

Figure 1: Talarozole's mechanism of action on the retinoic acid signaling pathway.

## Preclinical Development In Vitro Studies



**Talarozole** has demonstrated potent and selective inhibition of CYP26 enzymes in various in vitro assays.

| Parameter      | Value   | Cell Line/System | Reference |
|----------------|---------|------------------|-----------|
| IC50 (CYP26)   | 4 nM    | Not specified    | [7]       |
| IC50 (CYP26A1) | 5.4 nM  | Not specified    | [8]       |
| IC50 (CYP26B1) | 0.46 nM | Not specified    | [8]       |

In studies using HepG2 cells, co-treatment with atRA and 1  $\mu$ M **Talarozole** significantly decreased the formation of 4-OH-RA and 4-oxo-RA, the metabolic byproducts of atRA.[8] Furthermore, in cultured human epidermal keratinocytes, **Talarozole** was shown to potentiate the effects of atRA.[5]

## In Vivo Studies

Animal models have been instrumental in demonstrating the biological activity of **Talarozole**.



| Study            | Animal Model                    | Key Findings                                                                                                                                                                                                         | Reference |
|------------------|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Pharmacodynamics | Mice                            | A single dose predicted a maximum of 84% inhibition of CYP26 activity at 0.5 hours post-dose. atRA concentrations increased by 82%, 63%, and 60% at 4 hours post-dose in the serum, liver, and testes, respectively. | [9]       |
| Osteoarthritis   | Mice (Surgically<br>induced OA) | Talarozole significantly reduced inflammation in knee joints within 6 hours and reduced osteophyte development and cartilage degeneration after 26 days.                                                             | [2]       |
| Osteoarthritis   | Mice                            | Talarozole suppressed mechano-inflammatory genes in articular cartilage 6 hours after knee joint destabilization.                                                                                                    | [10]      |

## **Clinical Development**

**Talarozole** has undergone several clinical trials for various indications.

## **Dermatological Indications**

Phase II clinical trials were completed for an oral formulation of **Talarozole** in patients with psoriasis and acne.[11][12] A Phase I trial for a topical formulation has also been completed.



[11][12] However, the development for these indications was later suspended.[11][13]

| Clinical Trial ID          | Phase         | Indication                                     | Status        | Formulation            |
|----------------------------|---------------|------------------------------------------------|---------------|------------------------|
| NCT00716144                | Phase 2       | Plaque Psoriasis                               | Completed     | Oral                   |
| EUCTR2005-<br>004448-30-DE | Phase 2a      | Mild to moderate<br>facial acne<br>vulgaris    | Unknown       | Topical (0.35%<br>Gel) |
| NCT00719121                | Phase 1       | Cutaneous<br>Inflammation                      | Completed     | Topical (0.35%<br>Gel) |
| NCT00725348                | Not specified | Moderate to<br>severe plaque<br>type psoriasis | Not specified | Oral (1.0<br>mg/day)   |

### **Osteoarthritis**

More recently, the focus of **Talarozole**'s clinical development has shifted to osteoarthritis, spurred by genetic studies linking the ALDH1A2 gene (involved in atRA synthesis) to severe hand osteoarthritis.[2][14] A proof-of-concept study is underway to evaluate the effect of **Talarozole** in patients with hand osteoarthritis.[15][16]

| Clinical Trial ID  | Phase            | Indication             | Status  | Intervention              |
|--------------------|------------------|------------------------|---------|---------------------------|
| ISRCTN1671777<br>3 | Proof of Concept | Hand<br>Osteoarthritis | Ongoing | Talarozole vs.<br>Placebo |

## Pharmacokinetics Topical Formulation

The local pharmacokinetics of a topical **Talarozole** formulation have been investigated.



| Parameter         | Finding                                                             | Experimental Setup               | Reference |
|-------------------|---------------------------------------------------------------------|----------------------------------|-----------|
| Skin Penetration  | 0.1% of the applied dose was found in the skin after 12-24 hours.   | Franz diffusion cell experiments | [17][18]  |
| Skin Distribution | 80% of the drug was located in the epidermis and 20% in the dermis. | Not specified                    | [17][18]  |

These findings suggest that topical application can achieve epidermal concentrations sufficient to induce local retinoid-like effects with minimal systemic absorption.[3][17]

#### **Oral Formulation**

For the oral formulation, a single dose resulted in a Cmax of 80 nM and a half-life of 2.2 hours. [9]

# Experimental Protocols Franz Diffusion Cell Experiments for Topical Pharmacokinetics

Objective: To assess the transdermal behavior and within-skin distribution of topically applied **Talarozole**.

#### Methodology:

- **Talarozole** was dissolved in various pharmaceutically relevant solvents (e.g., propylene glycol, isopropyl myristate, ethanol).[6][17]
- The solutions were applied to the donor compartment of Franz diffusion cells, with human or animal skin mounted between the donor and receptor compartments.
- The receptor fluid was sampled at various time points to determine the amount of Talarozole that permeated the skin.



• At the end of the experiment, the skin was separated into the epidermis and dermis to quantify the distribution of **Talarozole** within the skin layers.



Click to download full resolution via product page

**Figure 2:** Workflow for Franz diffusion cell experiments to assess topical **Talarozole** pharmacokinetics.

## **Conclusion and Future Directions**

**Talarozole** is a well-characterized, potent, and selective inhibitor of CYP26 enzymes. While its initial development for dermatological disorders was halted, the scientific rationale for its use in these conditions remains sound. The repurposing of **Talarozole** for osteoarthritis represents a promising new therapeutic avenue, leveraging a deeper understanding of the role of retinoic acid signaling in joint health.[2][10] The ongoing clinical trials in hand osteoarthritis will be crucial in determining its efficacy in this debilitating condition.[15] Future research should focus on elucidating the long-term safety and efficacy of **Talarozole** in osteoarthritis and potentially exploring its utility in other conditions characterized by dysregulated retinoic acid signaling.





Click to download full resolution via product page

Figure 3: Logical flow of Talarozole's development and repurposing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Therapeutic potential of the inhibition of the retinoic acid hydroxylases CYP26A1 and CYP26B1 by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Talarozole as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Talarozole|Retinoic Acid Metabolism Blocker (RAMBA) [benchchem.com]
- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Talarozole Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Talarozole, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Talarozole AdisInsight [adisinsight.springer.com]



- 14. newatlas.com [newatlas.com]
- 15. GtR [gtr.ukri.org]
- 16. New drug offers hope for people with hand osteoarthritis Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 17. karger.com [karger.com]
- 18. Local skin pharmacokinetics of talarozole, a new retinoic acid metabolism-blocking agent
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise and Repurposing of Talarozole (R115866): A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3028408#discovery-and-development-of-talarozole-r115866]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com